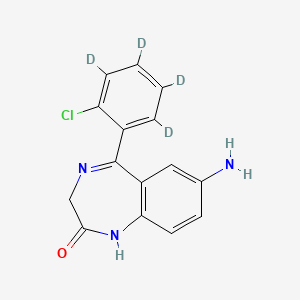

7-Aminoclonazepam-d4

Descripción general

Descripción

7-Aminoclonazepam-d4 is a deuterium-labeled version of 7-Aminoclonazepam . It is used as an internal standard for the quantification of 7-Aminoclonazepam by GC- or LC-MS . It is available as a reference material in bulk powder and/or solution form .

Molecular Structure Analysis

The molecular structure of 7-Aminoclonazepam-d4 is similar to that of 7-Aminoclonazepam, with the difference being the presence of four deuterium atoms . The empirical formula is C15D4H8ClN3O, and the molecular weight is 289.75 .Chemical Reactions Analysis

7-Aminoclonazepam-d4 is used in analytical methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of benzodiazepines . It is used as an internal standard in these methods .Aplicaciones Científicas De Investigación

Gas Chromatography with Negative-Ion Chemical Ionization Mass Spectrometry (GC/NICI-MS)

7-Aminoclonazepam-d4 is used in GC/NICI-MS to improve the sensitivity and specificity for quantitation of clonazepam and its metabolite 7-aminoclonazepam in whole blood . This method significantly exceeds the parameters achieved by traditional electron impact ionization mass spectrometric detection .

Liquid-Liquid Extraction (LLE)

In the process of LLE, 7-Aminoclonazepam-d4 is used as an internal standard . The analytes are extracted using n-butyl acetate, then derivatized with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) followed by GC/NICI-MS analysis .

Dried Blood Spot (DBS) Analysis

7-Aminoclonazepam-d4 is used in DBS analysis, which is a patient-friendly alternative to traditional venipuncture . DBS is advantageous as it can be performed after a small finger or heel prick by a minimally trained technician in a non-hospital environment .

LC-MS/MS Quantification

7-Aminoclonazepam-d4 is used in the rapid LC-MS/MS quantification of the major benzodiazepines and their metabolites on dried blood spots . This method provides a simple and cost-effective sample pretreatment with subsequent rapid LC-MS/MS analysis .

Ultra-Performance Liquid Chromatography (UPLC)

7-Aminoclonazepam-d4 can be detected and quantified using UPLC coupled with tandem mass spectrometry (MS/MS) . This method permits the simultaneous detection and quantification of 12 benzodiazepines in serum .

Forensic Medicine

7-Aminoclonazepam-d4 is used in forensic medicine for the determination of trace concentrations of clonazepam and 7-aminoclonazepam in whole blood samples .

Mecanismo De Acción

- By binding to GABA A receptors, 7-Aminoclonazepam-d4 enhances the effect of GABA, leading to increased inhibition in the central nervous system .

- Consequently, the compound exerts anticonvulsant, anxiolytic (anti-anxiety), and skeletal muscle relaxant effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Direcciones Futuras

The use of 7-Aminoclonazepam-d4 in analytical methods for the detection and quantification of benzodiazepines is a significant area of research . Its use as an internal standard in GC- or LC-MS methods provides a more accurate measure of patient compliance with clonazepam medication . Future research may focus on optimizing these methods and expanding their applications.

Propiedades

IUPAC Name |

7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFRPWRJTGLSSV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043046 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125070-96-4 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125070-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)

![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)